Cephalosporin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporins are synthesized through a series of chemical reactions starting from the core structure of cephalosporin C. The synthesis involves the formation of the β-lactam ring and the dihydrothiazine ring, followed by various substitutions at specific positions to enhance antibacterial activity .
Industrial Production Methods: The industrial production of this compound C primarily involves fermentation using the fungus Acremonium chrysogenum . The fermentation process can be optimized through genetic modifications and process control strategies to maximize yield . The preferred substrates for fermentation are glucose and sucrose .
Chemical Reactions Analysis
Types of Reactions: Cephalosporins undergo several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-lactamases, leading to the breakdown of the β-lactam ring.
Oxidation: Cephalosporins can be oxidized to form sulfoxides and sulfones.
Substitution: Various substituents can be added to the core structure to modify the pharmacological properties.
Major Products: The major products formed from these reactions include different generations of cephalosporins, each with varying antibacterial spectra .
Scientific Research Applications
Cephalosporins have a wide range of applications in scientific research:
Chemistry: Used as lead compounds for the development of new antibiotics.
Biology: Studied for their interactions with bacterial enzymes and cell walls.
Medicine: Widely used to treat bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the production of semi-synthetic derivatives with enhanced properties.
Mechanism of Action
Cephalosporins exert their antibacterial effects by inhibiting the synthesis of the bacterial cell wall . They bind to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and eventual cell lysis .
Comparison with Similar Compounds
Penicillins: Both penicillins and cephalosporins are β-lactam antibiotics with similar mechanisms of action.
Carbapenems: These antibiotics also contain a β-lactam ring but have a broader spectrum of activity.
Monobactams: These are monocyclic β-lactam antibiotics with activity primarily against Gram-negative bacteria.
Uniqueness of Cephalosporins: Cephalosporins are unique due to their structural modifications, which allow for a broad range of antibacterial activity and resistance to β-lactamases . They are classified into five generations, each with distinct properties and clinical uses .
Properties
Molecular Formula |
C15H21N3O7S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R)-2-[(R)-[[(6R)-6-amino-6-carboxyhexanoyl]amino]-carboxymethyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1 |
InChI Key |
JGKXEMYIHDYWCZ-JFUSQASVSA-N |
Isomeric SMILES |
C=C1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CCCC[C@H](C(=O)O)N |
Canonical SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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